2-Acetoxypropionyl chloride

概要

説明

2-Acetoxypropionyl chloride, also known as (S)-(-)-2-Acetoxypropionyl chloride or O-Acetyl-L-lactyl chloride, is an organic compound . It is a frequently used chiral building block and is also used to resolve a bicyclic α-hydroxylactone and to prepare chiral phosphonates used in an enantiomeric excess assay of unprotected amino acids .

Molecular Structure Analysis

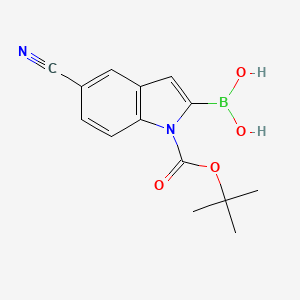

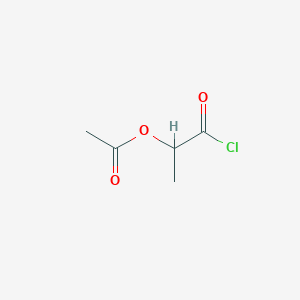

The molecular formula of 2-Acetoxypropionyl chloride is C5H7ClO3 . The molecular weight is 150.56 g/mol .Physical And Chemical Properties Analysis

2-Acetoxypropionyl chloride is a clear liquid . It has a boiling point of 78°C , a flash point of 110°C , and a specific gravity of 1.19 at 20°C . The specific rotation [a]20/D is -31 degrees (C=4, CHCl3) .科学的研究の応用

Chiral Building Block

2-Acetoxypropionyl chloride is frequently used as a chiral building block in various chemical reactions . Chiral building blocks are essential components in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the chirality of a molecule can significantly affect its biological activity.

Resolution of Bicyclic α-Hydroxylactone

Another application of 2-Acetoxypropionyl chloride is in the resolution of a bicyclic α-hydroxylactone . This process involves the separation of a racemic mixture into its constituent enantiomers, which is a crucial step in the production of enantiomerically pure compounds.

Preparation of Chiral Phosphonates

2-Acetoxypropionyl chloride is also used in the preparation of chiral phosphonates, which are used in an enantiomeric excess assay of unprotected amino acids . This is particularly important in the field of biochemistry, where the determination of enantiomeric excess is a key step in understanding the stereochemistry of biological reactions.

Chiral Derivatizing Agent

It serves as a useful chiral derivatizing agent . Derivatization is a technique used in chemistry to transform a compound into a product of similar structure, called a derivative. In this case, 2-Acetoxypropionyl chloride can be used to create derivatives of other compounds, which can then be more easily detected or separated during analysis.

Safety and Hazards

作用機序

Target of Action

2-Acetoxypropionyl chloride, also known as (S)-(-)-2-Acetoxypropionyl chloride, is a chiral building block . It is primarily used in organic synthesis as a reagent and intermediate . The primary targets of this compound are the reactants in the synthesis process, which can be a wide range of organic compounds.

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in acylation reactions, where it adds an acyl group to the target molecule . This can result in significant changes to the target, such as altering its reactivity or introducing new functional groups.

Pharmacokinetics

It is primarily used in a controlled laboratory setting for synthetic purposes .

Result of Action

The result of 2-Acetoxypropionyl chloride’s action is the synthesis of new organic compounds. It can be used to produce a variety of compounds, such as esters, acyl chlorides, and amides . The exact molecular and cellular effects depend on the specific compounds that are synthesized.

Action Environment

The action of 2-Acetoxypropionyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and can be hydrolyzed to the corresponding acid . Therefore, it should be stored under an inert atmosphere and at low temperatures . Additionally, it should be handled with care due to its corrosive nature and potential to cause burns .

特性

IUPAC Name |

(1-chloro-1-oxopropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHZEIINTQJLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404126 | |

| Record name | 2-acetoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38939-83-2 | |

| Record name | 2-(Acetyloxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38939-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-acetoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2-acetoxypropionyl chloride in the context of these research papers?

A1: 2-Acetoxypropionyl chloride serves as a crucial chiral derivatizing agent in the synthesis and analysis of chiral compounds. [, , ] Specifically, it is frequently employed to determine the stereochemistry of long-chain secondary alcohols, which act as sex pheromone precursors in various insect species, including pine sawflies. [, ]

Q2: How does the chirality of 2-acetoxypropionyl chloride contribute to its application in pheromone research?

A2: The (S)-enantiomer of 2-acetoxypropionyl chloride ((S)-2-acetoxypropionyl chloride) is particularly valuable due to its ability to react with chiral alcohols, forming diastereomeric esters. [, ] These diastereomers possess distinct physical properties, allowing for separation and analysis using techniques like gas chromatography coupled with mass spectrometry (GC-MS). This enables researchers to identify and quantify the specific stereoisomers present in pheromone extracts. [, ]

Q3: Can you elaborate on the synthesis of chiral polymers using 2-acetoxypropionyl chloride?

A3: (S)-2-acetoxypropionyl chloride is used as a terminating agent in the living anionic polymerization of n-hexyl isocyanate (HIC), resulting in the formation of chiral poly(n-hexyl isocyanate) (PHIC) macromonomers. [, , , ] This incorporation of chirality influences the polymer's conformation and chiroptical properties, which can be further studied using techniques like circular dichroism (CD) spectroscopy. [, , ]

Q4: Beyond pheromone and polymer research, are there other applications for 2-acetoxypropionyl chloride?

A4: Yes, one study demonstrated the use of (S)-2-acetoxypropionyl chloride in the preparation of a chiral selective nanofiltration membrane. [] The chiral moiety from (S)-2-acetoxypropionyl chloride is incorporated into the membrane structure, enabling the optical resolution of racemic mixtures of amino acids like arginine and alanine. []

Q5: The papers mention the importance of optimizing reaction conditions. What are some examples of these optimizations?

A5: Several optimization strategies are highlighted in the research. For instance, varying the concentration of (S)-2-acetoxypropionyl chloride during membrane preparation was crucial for achieving optimal optical resolution of amino acids. [] Similarly, different acid chloride derivatives and GC columns were systematically evaluated to identify the ideal combination for separating stereoisomers of long-chain secondary alcohols. [] In the synthesis of chiral PHIC macromonomers, factors like initiator efficiency and aggregation behavior during polymerization were carefully controlled. []

Q6: What are some of the analytical techniques used to characterize the products derived from reactions involving 2-acetoxypropionyl chloride?

A6: Various analytical methods are employed. Gas chromatography-mass spectrometry (GC-MS) is central to separating and identifying the stereoisomers of derivatized alcohols. [, ] Circular dichroism (CD) spectroscopy helps analyze the chiroptical properties of chiral polymers synthesized using (S)-2-acetoxypropionyl chloride. [, , ] Techniques like FTIR, scanning electron microscopy, and atomic force microscopy are utilized to characterize the morphology and properties of chiral selective membranes. [] Additionally, 1H NMR and SEC-MALLS are employed to confirm the formation and analyze the characteristics of graft copolymers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)